

Molecular weight and formula of Disperse Red 50

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Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B1585171

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Technical Guide: Disperse Red 50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **Disperse Red 50**. Given the limited availability of detailed experimental data exclusively for **Disperse Red 50** in publicly accessible literature, this guide combines known information with general characteristics and protocols for structurally related azo dyes.

Core Molecular and Physicochemical Properties

Disperse Red 50, a monoazo dye, is recognized for its use in coloring hydrophobic synthetic fibers.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₆ ClN ₅ O ₂	[2][3]
Molecular Weight	357.79 g/mol	[2][3]
IUPAC Name	3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile	[3]
CAS Number	12223-35-7 / 40880-51-1	[2]
Appearance	Red to purple powder	[2]
Melting Point	136-137 °C	[3]
Boiling Point	579.4 °C at 760 mmHg	[3]
Density	1.27 g/cm ³	[3]
Solubility	Soluble in acetone and alcohol; insoluble in water.[1]	

Synthesis of Disperse Red 50

The synthesis of **Disperse Red 50** follows a standard two-step process for azo dyes: diazotization followed by an azo coupling reaction.[2] A representative laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis

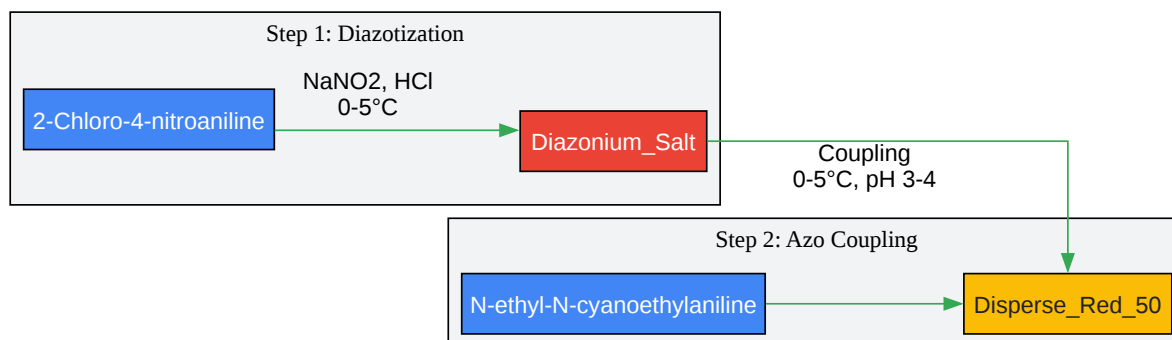
Step 1: Diazotization of 2-Chloro-4-nitroaniline

- In a beaker, create a solution of 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
- Cool this mixture to 0-5°C using an ice-salt bath, ensuring constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. It is crucial to maintain the temperature below 5°C throughout this addition to ensure the stability of the resulting diazonium salt.

- After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.
- Test for any excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of sulfamic acid to neutralize it.

Step 2: Azo Coupling

- In a separate beaker, dissolve the coupling component, N-ethyl-N-cyanoethylaniline, in a suitable solvent such as dilute hydrochloric acid.
- Cool this solution to 0-5°C in an ice bath.
- Slowly add the cold diazonium salt solution prepared in Step 1 to the coupling component solution with vigorous stirring.
- Maintain the reaction temperature at 0-5°C and the pH between 3.0 and 4.0. The pH can be adjusted by adding a saturated solution of sodium acetate as needed.
- Continue stirring the mixture for several hours to allow the coupling reaction to complete, which results in the precipitation of **Disperse Red 50**.
- Isolate the precipitated dye by filtration.
- Wash the product with cold water to remove any unreacted starting materials and salts.
- Dry the final product in an oven at a controlled temperature.



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Synthesis Pathway for **Disperse Red 50**.

Spectroscopic Data

Specific spectroscopic data (UV-Vis, FT-IR, NMR) for **Disperse Red 50** are not readily available in the reviewed literature. For researchers requiring such data, experimental determination is recommended. As a point of reference, related disperse dyes exhibit characteristic spectral features. For instance, the UV-Vis spectra of similar azo dyes in solution typically show a strong absorption band in the visible region, which is responsible for their color. FT-IR spectra would be expected to show characteristic peaks for the nitro group, nitrile group, and the aromatic rings.

Toxicological and Biological Data

Detailed toxicological studies and specific biological activity data for **Disperse Red 50** are limited. However, the broader class of azo dyes has been subject to toxicological assessment. It is important to note that the data presented in the following table are for related, but structurally different, disperse dyes and should be used for reference purposes only.

Compound	Test	Result	Reference
Disperse Red 1	Carcinogenicity	Limited evidence of a carcinogenic effect.	[4]
Skin Sensitization	May cause sensitization by skin contact.	[4]	
Disperse Red 11	Acute Oral LD50 (male rats)	0.7 - 1.0 g/kg of body weight	[5]
Acute Oral LD50 (female rats)	> 5 g/kg of body weight	[5]	
Acute Dermal LD50 (rabbits)	> 2 g/kg of body weight	[5]	
Mutagenicity (Ames test)	Mixed results, potentially due to contaminants.	[5]	

Azo dyes can be metabolized, particularly under anaerobic conditions, through the reductive cleavage of the azo linkage.[4] This can lead to the formation of aromatic amines, some of which are known to be hazardous.

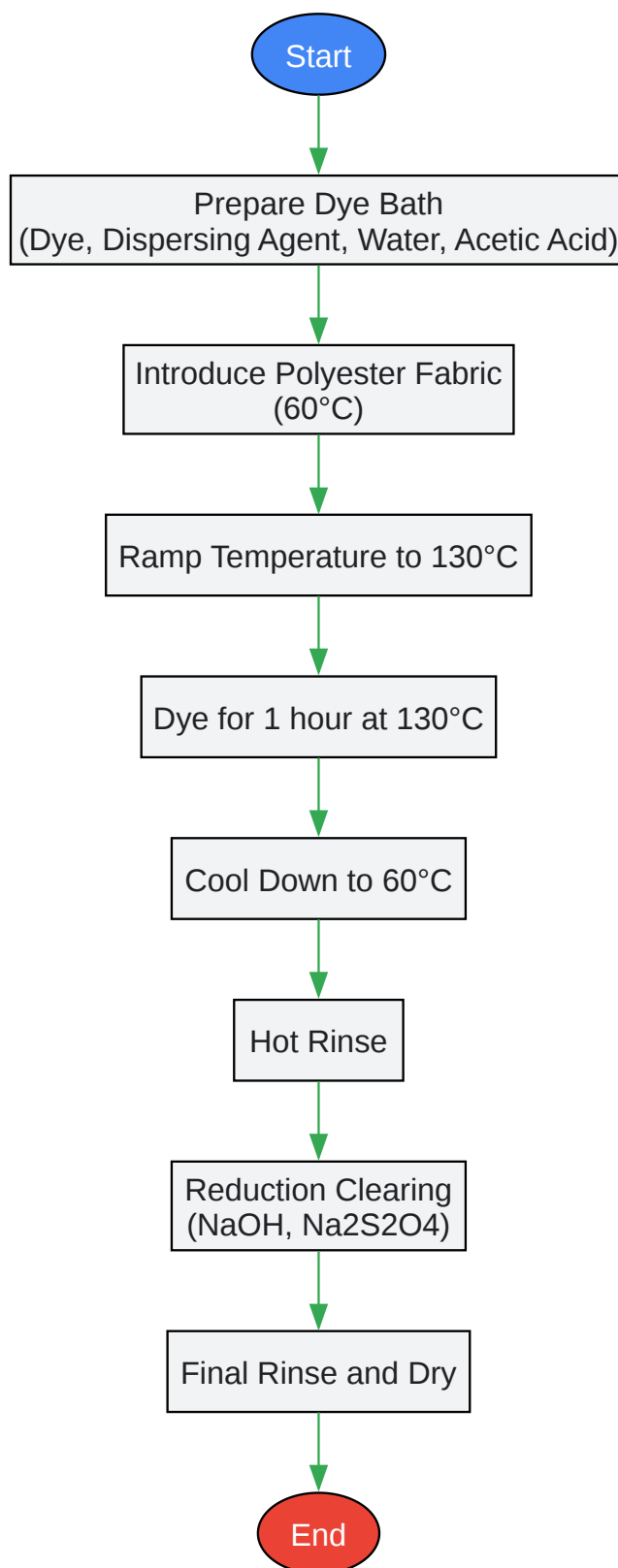
Application in Textile Dyeing

Disperse Red 50 is primarily used for dyeing polyester and other synthetic fibers.[1] The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye into the fiber.

Experimental Protocol: High-Temperature Polyester Dyeing

- Preparation of the Dye Bath:
 - A paste of the disperse dye powder and a dispersing agent is prepared.[6]

- Water is added to the paste to create the dye bath.[6]
- The pH of the dye bath is adjusted to a weakly acidic range (typically 4.0-5.5) using acetic acid.[6]
- Dyeing Procedure:
 - The polyester fabric is introduced into the dye bath at a starting temperature of approximately 60°C.
 - The temperature is then gradually raised to 130°C over a period of 30-45 minutes.[6]
 - The dyeing is continued at this temperature for approximately 1 hour to ensure proper dye penetration and fixation.[6]
- Post-Dyeing Treatment:
 - The dye bath is cooled down to about 60°C before the fabric is removed.[6]
 - The dyed fabric is rinsed with hot water.[6]
 - A "reduction clearing" process is often performed to remove any dye particles adhering to the surface of the fibers and to improve wash fastness. This typically involves treating the fabric in a bath containing sodium hydroxide and sodium hydrosulfite.
 - Finally, the fabric is rinsed thoroughly and dried.[6]



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Experimental Workflow for Polyester Dyeing.

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